molecular formula C16H13ClFN3O2 B12023816 N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide CAS No. 767335-42-2

N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide

Cat. No.: B12023816
CAS No.: 767335-42-2
M. Wt: 333.74 g/mol
InChI Key: DWMGLCJQYKZJFV-AWQFTUOYSA-N
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Description

N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzylidene hydrazine moiety linked to a fluorobenzamide group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the benzylidene hydrazine intermediate. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or fluorobenzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzylidene or benzamide derivatives.

Scientific Research Applications

N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide stands out due to the presence of the fluorobenzamide group, which imparts unique chemical properties such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

767335-42-2

Molecular Formula

C16H13ClFN3O2

Molecular Weight

333.74 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide

InChI

InChI=1S/C16H13ClFN3O2/c17-13-3-1-2-11(8-13)9-20-21-15(22)10-19-16(23)12-4-6-14(18)7-5-12/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+

InChI Key

DWMGLCJQYKZJFV-AWQFTUOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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